Benazepril tert-Butyl Ester-d5

Description

BenchChem offers high-quality Benazepril tert-Butyl Ester-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benazepril tert-Butyl Ester-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

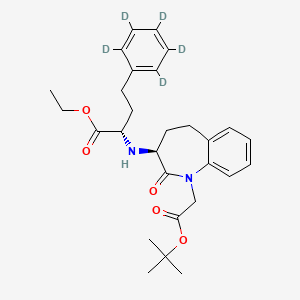

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2S)-2-[[(3S)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-(2,3,4,5,6-pentadeuteriophenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N2O5/c1-5-34-27(33)23(17-15-20-11-7-6-8-12-20)29-22-18-16-21-13-9-10-14-24(21)30(26(22)32)19-25(31)35-28(2,3)4/h6-14,22-23,29H,5,15-19H2,1-4H3/t22-,23-/m0/s1/i6D,7D,8D,11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLLWVSHZXSUNF-HVSPQWTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)OC(C)(C)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747077 | |

| Record name | Ethyl (2S)-2-{[(3S)-1-(2-tert-butoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]amino}-4-(~2~H_5_)phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356010-96-2 | |

| Record name | Ethyl (2S)-2-{[(3S)-1-(2-tert-butoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]amino}-4-(~2~H_5_)phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Benazepril tert-Butyl Ester-d5: Properties, Applications, and Analytical Protocols

Introduction: The Role of Labeled Standards in Pharmaceutical Analysis

In the landscape of modern drug development and clinical pharmacology, the precise quantification of therapeutic agents and their metabolites in biological matrices is paramount. This process underpins pharmacokinetic (PK), pharmacodynamic (PD), and bioequivalence studies, forming the bedrock of regulatory approval and clinical dosing guidelines. The accuracy of these studies hinges on the robustness of the bioanalytical methods employed, most notably Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

This guide focuses on Benazepril tert-Butyl Ester-d5 (CAS No: 1356010-96-2), a stable, isotopically labeled compound crucial for the bioanalysis of the antihypertensive drug, Benazepril.[1][2] As a deuterated analog and a protected form of Benazepril, this molecule serves as an ideal internal standard (IS).[1] Its application is essential for correcting analytical variability that can arise from sample preparation, matrix effects, and instrument fluctuations, thereby ensuring the integrity and precision of quantitative data.[3][4] We will explore the core pharmacology of Benazepril, the specific properties of its d5-labeled tert-butyl ester analog, and provide a detailed protocol for its application in a research setting.

The Therapeutic Agent: Benazepril

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

Benazepril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension, congestive heart failure, and chronic renal failure.[5][6][7] It is a prodrug, meaning it is administered in an inactive form and must be metabolized in the body to exert its therapeutic effect.[6][7][8]

The primary mechanism of action involves the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance.[6][9] After oral administration, Benazepril is converted to its active metabolite, Benazeprilat .[8][10] Benazeprilat competitively binds to and inhibits ACE, a key enzyme that catalyzes the conversion of the inactive peptide Angiotensin I to the potent vasoconstrictor Angiotensin II.[10][11][12] The inhibition of Angiotensin II production leads to two primary effects:

-

Vasodilation : Reduced levels of Angiotensin II cause blood vessels to relax and widen, lowering systemic vascular resistance and, consequently, blood pressure.[5][11]

-

Decreased Aldosterone Secretion : Angiotensin II also stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention.[10][11] By inhibiting Angiotensin II, Benazeprilat reduces aldosterone secretion, leading to increased excretion of sodium and water, which further helps to lower blood pressure.[9][11]

Pharmacokinetics and Metabolism

Following oral administration, Benazepril is rapidly absorbed, with peak plasma concentrations reached within 0.5 to 1 hour.[13] It is then almost completely metabolized, primarily in the liver, via cleavage of its ethyl ester group to form the active dicarboxylic acid, Benazeprilat.[7][8][13] Peak plasma concentrations of Benazeprilat are typically observed 1 to 2 hours after dosing (or 2 to 4 hours if taken with food).[13]

Both Benazepril and Benazeprilat can undergo glucuronidation to form their respective glucuronide conjugates.[12][13] The primary route of elimination for Benazeprilat is renal excretion.[12][13] The effective half-life of accumulation for Benazeprilat is approximately 10 to 11 hours, allowing for once-daily dosing.[12]

Benazepril tert-Butyl Ester-d5: The Analytical Standard

Chemical Profile and Properties

Benazepril tert-Butyl Ester-d5 is a high-purity chemical standard designed for analytical applications. The "tert-butyl ester" component refers to a protecting group on the carboxylic acid moiety, which is a common intermediate in the synthesis of Benazepril itself.[14][15] The "-d5" signifies that five hydrogen atoms on the phenyl ring have been replaced with deuterium, a stable isotope of hydrogen.[16] This isotopic labeling is the key feature that allows it to function as an internal standard in mass spectrometry.

| Property | Value | Source(s) |

| Chemical Name | (3S)-3-[[(1S)-1-(Ethoxycarbonyl)-3-(phenyl-d5)propyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid 1,1-Dimethylethyl Ester | [1][16] |

| CAS Number | 1356010-96-2 | [1][2][16] |

| Molecular Formula | C₂₈H₃₁D₅N₂O₅ | [1][2] |

| Molecular Weight | 485.63 g/mol | [1][2][16] |

| Appearance | Pale Yellow Thick Oil | [1] |

| Storage | 2-8°C Refrigerator | [1] |

| Application | Labeled internal standard for Benazepril bioanalysis | [1][2] |

Rationale for Use in Quantitative Mass Spectrometry

The fundamental principle of using a stable isotope-labeled internal standard (SIL-IS) is that it behaves chemically and physically almost identically to the unlabeled analyte of interest during sample extraction, chromatography, and ionization.[3] However, due to the mass difference imparted by the deuterium atoms, the SIL-IS can be distinguished from the analyte by the mass spectrometer.

Causality behind its effectiveness:

-

Co-elution: The deuterated standard co-elutes with the unlabeled analyte during liquid chromatography, meaning they experience the same matrix effects and ionization suppression or enhancement in the mass spectrometer's source.[17]

-

Correction for Sample Loss: By adding a known quantity of Benazepril tert-Butyl Ester-d5 to each sample at the beginning of the workflow, any physical loss of the analyte during extraction steps (e.g., protein precipitation, liquid-liquid extraction) will be mirrored by a proportional loss of the internal standard.

-

Accurate Quantification: The final analyte concentration is calculated based on the ratio of the analyte's mass spectrometer signal to the internal standard's signal. This ratio remains stable even if the absolute signal intensity fluctuates between samples, leading to highly accurate and precise results.[4][18] This transforms good data into robust, repeatable, and scientifically defensible results, which is critical for pharmacokinetic profiling.[19]

Application in Quantitative Bioanalysis: An Exemplar Protocol

The following is a representative protocol for the quantification of Benazepril's active metabolite, Benazeprilat, in human plasma using Benazepril tert-Butyl Ester-d5 as an internal standard.

Scientific Rationale: Since the analyte of interest in PK studies is the active form, Benazeprilat, the internal standard (Benazepril tert-Butyl Ester-d5) would be hydrolyzed to Benazeprilat-d5 alongside the conversion of any residual Benazepril to Benazeprilat during sample processing, or it could be used to quantify the prodrug itself. For simplicity and directness, this protocol assumes the direct quantification of Benazepril using its labeled analog, which is a common approach.

Protocol: Quantification of Benazepril in Human Plasma using LC-MS/MS

This protocol is a self-validating system, incorporating calibration standards and quality controls (QCs) to ensure accuracy and reproducibility.

1. Materials and Reagents

-

Blank human plasma (K₂EDTA as anticoagulant)

-

Benazepril Hydrochloride reference standard

-

Benazepril tert-Butyl Ester-d5 internal standard solution (e.g., 100 ng/mL in methanol)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18 MΩ·cm)

2. Preparation of Standards

-

Stock Solutions: Prepare 1 mg/mL stock solutions of Benazepril HCl and Benazepril tert-Butyl Ester-d5 in methanol.

-

Calibration Standards (CS): Serially dilute the Benazepril stock solution with methanol/water (50:50) to create working solutions. Spike these into blank plasma to achieve final concentrations ranging from 0.1 to 100 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 0.3, 30, and 80 ng/mL) from a separate stock weighing.

3. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (unknown, CS, or QC), add 20 µL of the internal standard working solution (100 ng/mL Benazepril tert-Butyl Ester-d5).

-

Vortex briefly to mix. This initial step is critical to ensure the IS tracks the analyte through all subsequent steps.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer 200 µL of the clear supernatant to a clean 96-well plate or autosampler vial.

-

Evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase A.

4. LC-MS/MS Instrumentation and Conditions

-

LC System: UHPLC system (e.g., Waters Acquity, Sciex ExionLC).

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole (e.g., Sciex 6500, Waters Xevo TQ-S).

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

MRM Transitions (Example):

-

Benazepril: Q1: 425.2 -> Q3: 351.2

-

Benazepril-d5 (from IS): Q1: 430.2 -> Q3: 356.2

-

Note: Actual transitions must be optimized experimentally.

-

5. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio (Benazepril / Benazepril-d5 IS) against the nominal concentration of the calibration standards.

-

Apply a linear regression with 1/x² weighting. The correlation coefficient (r²) should be >0.99.

-

Quantify the unknown and QC samples by interpolating their peak area ratios from the calibration curve. The QC results must be within ±15% of their nominal value (±20% for the lower limit of quantification).

Conclusion

Benazepril tert-Butyl Ester-d5 is more than just a chemical reagent; it is an enabling tool for precision in pharmaceutical science. Its design as a stable, isotopically labeled internal standard directly addresses the inherent challenges of bioanalysis, mitigating variability from complex biological matrices and multi-step sample processing. By serving as a reliable proxy for the analyte, it ensures that quantitative LC-MS/MS data for Benazepril is accurate, reproducible, and compliant with the rigorous standards of drug development. The application of such standards is indispensable for generating the high-quality pharmacokinetic data needed to advance therapeutic candidates from the laboratory to the clinic.

References

-

Pediatric Oncall. (n.d.). Benazepril - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. Retrieved from [Link]

-

Drugs.com. (2023, October 8). Benazepril: Package Insert / Prescribing Information / MOA. Retrieved from [Link]

-

PharmaCompass.com. (n.d.). Benazepril | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

-

Mayo Clinic. (2023, December 1). Benazepril (oral route) - Side effects & dosage. Retrieved from [Link]

-

Powers, S., & Toth, P. (2024). Benazepril. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

New Drug Approvals. (2013, September 14). BENAZEPRIL HYDROCHLORIDE SYNTHESIS AND REVIEW. Retrieved from [Link]

-

DailyMed. (n.d.). Benazepril Hydrochloride Tablets, USP. U.S. National Library of Medicine. Retrieved from [Link]

- Google Patents. (n.d.). CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride.

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). benazepril | Ligand page. Retrieved from [Link]

-

van Griensven, J. M., Schoemaker, R. C., & Cohen, A. F. (1995). Pharmacokinetics and pharmacodynamics of benazepril hydrochloride in patients with major proteinuria. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benazepril. PubChem Compound Database. Retrieved from [Link]

-

Small Molecule Pathway Database (SMPDB). (2013, September 11). Benazepril Metabolism Pathway. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Benazepril tert-Butyl Ester-d5. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benazepril tert-Butyl Ester-d5. PubChem Compound Database. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

Yamada, T., Uchikata, T., & Sakamoto, S. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. PubMed. Retrieved from [Link]

-

Owen, L. J., & O'Halloran, S. (2009). Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Stability Indicating LC Method for the Estimation of Benazepril HCl and Hydrochlorthiazide in Pharmaceutical Dosage Form. Retrieved from [Link]

-

Biotech Hub Africa. (n.d.). Benazepril tert-Butyl Ester-d5 1 mg. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. scbt.com [scbt.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benazepril (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 6. benazepril | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. SMPDB [smpdb.ca]

- 9. Benazepril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Benazepril - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 11. Benazepril | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 12. Benazepril Hydrochloride Tablets, USP [dailymed.nlm.nih.gov]

- 13. Benazepril: Package Insert / Prescribing Information / MOA [drugs.com]

- 14. newdrugapprovals.org [newdrugapprovals.org]

- 15. CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents [patents.google.com]

- 16. Benazepril tert-Butyl Ester-d5 | C28H36N2O5 | CID 71313623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

An In-Depth Technical Guide to Benazepril tert-Butyl Ester-d5

This guide provides a comprehensive technical overview of Benazepril tert-Butyl Ester-d5, a critical reagent in the bioanalytical and pharmaceutical research landscape. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis considerations, and, most importantly, the practical application of this stable isotope-labeled compound as an internal standard in quantitative mass spectrometry.

Introduction: The Analytical Imperative for Isotope Dilution

Benazepril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure.[1][2] It is a prodrug that is rapidly metabolized in the liver to its active form, benazeprilat, by cleavage of its ethyl ester group.[1][2][3] Accurate quantification of benazepril and its metabolites in biological matrices is paramount for pharmacokinetic (PK), bioequivalence, and therapeutic drug monitoring studies.

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses due to its high sensitivity and specificity.[4] However, the accuracy of LC-MS/MS quantification can be compromised by variations in sample preparation, matrix effects, and instrument response.[4][5] The most robust method to correct for these variables is the use of a stable isotope-labeled internal standard (SIL-IS).[6][7] Benazepril tert-Butyl Ester-d5 is specifically designed for this purpose, serving as an ideal internal standard for the quantification of its non-labeled analog, Benazepril tert-Butyl Ester, a key intermediate and potential impurity in the synthesis of Benazepril.[8][9][10]

The core principle of using a SIL-IS is that it is chemically identical to the analyte, ensuring it co-elutes chromatographically and behaves identically during extraction and ionization.[5][7] The mass difference allows the mass spectrometer to distinguish between the analyte and the standard, providing a reliable basis for precise quantification.[7][11]

Physicochemical Properties

Benazepril tert-Butyl Ester-d5 is a deuterated form of Benazepril tert-Butyl Ester. The five deuterium atoms are strategically placed on the phenyl ring of the phenylethyl side chain, a non-exchangeable position that guarantees the stability of the label throughout the analytical process.[7][12]

| Property | Value | Source |

| Chemical Name | ethyl (2S)-2-[[(3S)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-(2,3,4,5,6-pentadeuteriophenyl)butanoate | [12] |

| Synonyms | (3S)-3-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid 1,1-Dimethylethyl Ester-d5 | [8] |

| CAS Number | 1356010-96-2 | [8][9][12] |

| Molecular Formula | C₂₈H₃₁D₅N₂O₅ | [8][9] |

| Molecular Weight | 485.63 g/mol | [8][9] |

| Appearance | Pale Yellow Thick Oil | [8] |

| Storage | 2-8°C Refrigerator | [8] |

Synthesis and Isotopic Labeling

While specific proprietary synthesis routes are not public, the general synthesis of Benazepril and its esters involves the coupling of two key intermediates: (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-benzazepine-1-acetic acid tert-butyl ester and an ethyl ester of 2-oxo-4-phenylbutyric acid or a related precursor.[10][13]

For the deuterated standard, the synthesis would logically start with a deuterated precursor, specifically phenyl-d5-propionic acid or a derivative thereof. This ensures the stable d5-label is incorporated into the final molecule at the desired position.

The choice of the tert-butyl ester group is significant. This group serves as a protecting group for the carboxylic acid on the benzazepine ring system during synthesis.[13][14] In the context of drug substance analysis, Benazepril tert-Butyl Ester can be considered a process-related impurity or a synthetic precursor. Therefore, Benazepril tert-Butyl Ester-d5 is the direct and most appropriate internal standard for its quantification.

Application in Quantitative Bioanalysis (LC-MS/MS)

The primary role of Benazepril tert-Butyl Ester-d5 is as an internal standard for the accurate quantification of Benazepril tert-Butyl Ester. This is particularly relevant in the analysis of active pharmaceutical ingredients (APIs) for purity and in stability studies.

Causality: Why This Specific Internal Standard?

Using a SIL-IS like Benazepril tert-Butyl Ester-d5 provides several analytical advantages over using a structurally analogous but chemically different compound:

-

Correction for Matrix Effects: Biological matrices (plasma, urine) and API formulations contain endogenous components that can suppress or enhance the ionization of the analyte in the mass spectrometer's source. Because the SIL-IS has virtually identical physicochemical properties to the analyte, it experiences the same matrix effects. The ratio of analyte to IS peak area remains constant, thus correcting for this variability.[4][6]

-

Correction for Extraction Recovery: Losses during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) will be identical for both the analyte and the SIL-IS.[6]

-

Chromatographic Co-elution: The SIL-IS will have the same retention time as the analyte, ensuring that matrix effects are corrected for accurately at the precise moment of elution.[5]

The logical relationship between the active drug, its precursor, and the labeled standard is crucial for robust method development.

Caption: Relationship between the analyte, its labeled standard, and the drug lifecycle.

Experimental Protocol: LC-MS/MS Quantification Workflow

This protocol outlines a self-validating system for the quantification of Benazepril tert-Butyl Ester using its d5-labeled internal standard.

1. Preparation of Standards and Samples:

-

Stock Solutions: Prepare 1 mg/mL stock solutions of Benazepril tert-Butyl Ester and Benazepril tert-Butyl Ester-d5 (Internal Standard) in methanol.

-

Calibration Standards: Serially dilute the analyte stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution: Prepare a 100 ng/mL working solution of the IS by diluting the IS stock solution.

-

Sample Preparation: To 100 µL of the sample (e.g., dissolved API, plasma), add 50 µL of the IS working solution. Precipitate proteins (if in plasma) by adding 300 µL of acetonitrile. Vortex and centrifuge at 12,000 rpm for 10 minutes.

-

Final Sample: Transfer the supernatant to an HPLC vial for injection.

2. LC-MS/MS System and Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).

-

Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient Elution: A typical gradient would be 20% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

3. Mass Spectrometry Parameters (Hypothetical):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions: These must be optimized by infusing the pure compounds.

-

Benazepril tert-Butyl Ester (Analyte): Q1: 481.3 m/z → Q3: 352.2 m/z (Loss of tert-butyl acetate)

-

Benazepril tert-Butyl Ester-d5 (IS): Q1: 486.3 m/z → Q3: 357.2 m/z (Loss of tert-butyl acetate)

-

-

System Suitability: Before running samples, inject a mid-level calibration standard five times. The relative standard deviation (RSD) of the peak area ratio should be <5%.

Caption: A typical experimental workflow for quantification using a SIL-IS.

Conclusion

Benazepril tert-Butyl Ester-d5 is an indispensable tool for any laboratory involved in the development, manufacturing, or clinical testing of Benazepril. Its design as a stable isotope-labeled internal standard ensures the highest level of accuracy and precision in quantitative LC-MS/MS assays by effectively mitigating variability from sample matrix and preparation. The use of this standard is a hallmark of a robust, reliable, and scientifically sound analytical methodology, aligning with the principles of expertise, authoritativeness, and trustworthiness required in modern pharmaceutical science.

References

-

USP Method Benazepril RS. Merck Millipore.

-

Benazepril | C24H28N2O5. PubChem, National Institutes of Health.

-

Synthesis method of benazepril intermediate and benazepril hydrochloride. Google Patents (CN110835319A).

-

Benazepril. StatPearls, NCBI Bookshelf.

-

Benazepril Related Compound F. USP Store.

-

Benazepril tert-Butyl Ester-d5 | C28H36N2O5. PubChem, National Institutes of Health.

-

Benazepril tert-Butyl Ester-d5. Pharmaffiliates.

-

Benazepril tert-Butyl Ester d5. Santa Cruz Biotechnology.

-

Benazepril Related Compound B. USP Store.

-

New process for preparing benazepril precursor. ResearchGate.

-

A stable isotope-labeled internal standard is essential for correcting for the interindividual variability... PMC, National Institutes of Health.

-

Quantitative determination of benazepril and benazeprilat in human plasma by gas chromatography-mass spectrometry... ResearchGate.

-

Pharmacokinetics and pharmacodynamics of benazepril hydrochloride in patients with major proteinuria. PubMed, National Institutes of Health.

-

Benazepril Related Compound B Pharmaceutical Secondary Standard. Sigma-Aldrich.

-

Benazepril Metabolism Pathway. SMPDB.

-

Process for preparation of benazepril. Google Patents (WO2005009972A2).

-

Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. ACS Publications.

-

Benazepril Related Compound B hydrochloride. Simson Pharma Limited.

-

Designing Stable Isotope Labeled Internal Standards. Acanthus Research.

-

USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. LGC Group.

-

Lotensin (benazepril) dosing, indications, interactions, adverse effects, and more. Medscape.

-

Benazepril Related Compound B USP Reference Standard. Sigma-Aldrich.

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry... SciSpace.

-

Stability Indicating LC Method for the Estimation of Benazepril HCl... Longdom Publishing.

-

Liquid Chromatography-Electro Spray Ionization Tandem Mass Spectrometry for Simultaneous Determination of Amlodipine, Benazepril and its Active Metabolite... ResearchGate.

Sources

- 1. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benazepril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. SMPDB [smpdb.ca]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scispace.com [scispace.com]

- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. scbt.com [scbt.com]

- 10. researchgate.net [researchgate.net]

- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 12. Benazepril tert-Butyl Ester-d5 | C28H36N2O5 | CID 71313623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents [patents.google.com]

- 14. WO2005009972A2 - Process for preparation of benazepril - Google Patents [patents.google.com]

A Technical Guide to the Structure and Analysis of Benazepril tert-Butyl Ester-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of Benazepril tert-Butyl Ester-d5, a critical isotopically labeled internal standard used in the bioanalysis of the angiotensin-converting enzyme (ACE) inhibitor, Benazepril. We will explore its molecular structure, the rationale for its specific isotopic labeling, and the core analytical techniques employed for its structural confirmation and quantification. This document is designed to serve as a comprehensive resource, detailing not just the methodologies but the scientific causality behind experimental choices, ensuring a robust and validated approach to its use in pharmaceutical research and development.

Introduction: The Role of Benazepril and its Labeled Analog

Benazepril is a potent prodrug used in the management of hypertension and congestive heart failure.[1] Its therapeutic effect is mediated through its active metabolite, benazeprilat, which inhibits the angiotensin-converting enzyme (ACE).[1][2][3] ACE is a key component of the renin-angiotensin-aldosterone system (RAAS), responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II.[2][3][4] By inhibiting this enzyme, benazeprilat leads to vasodilation and reduced aldosterone secretion, ultimately lowering blood pressure.[3][4]

To accurately quantify Benazepril and benazeprilat in biological matrices during pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies, a reliable internal standard is paramount. Benazepril tert-Butyl Ester-d5 serves this purpose. Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry because they share near-identical physicochemical properties with the analyte of interest.[5] This ensures they behave similarly during sample extraction, chromatographic separation, and ionization, effectively correcting for matrix effects and experimental variability.[5][6] Regulatory bodies like the FDA and EMA recognize the use of such standards as a best practice for bioanalytical method validation.[5][6]

Molecular Structure and Physicochemical Properties

Benazepril tert-Butyl Ester-d5 is a deuterated analog of a protected form of Benazepril. The core structure features the benzazepine ring system characteristic of Benazepril.[1] The key modifications are the presence of a tert-butyl ester protecting group and the incorporation of five deuterium atoms on the phenyl ring of the homophenylalanine moiety.[7]

Structural Comparison

The deuterium labeling on the phenyl ring is a strategic choice. This position is chemically stable and not susceptible to back-exchange with hydrogen atoms under typical physiological or analytical conditions, ensuring the integrity of the isotopic label throughout the analytical process.

Caption: Structural relationship between unlabeled and deuterated Benazepril tert-Butyl Ester.

Physicochemical Data

A summary of the key properties for Benazepril tert-Butyl Ester-d5 is presented below for quick reference.

| Property | Value | Source |

| Chemical Name | ethyl (2S)-2-[[(3S)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-(2,3,4,5,6-pentadeuteriophenyl)butanoate | [PubChem][7] |

| CAS Number | 1356010-96-2 | [Santa Cruz Biotechnology][8], [Pharmaffiliates][9] |

| Molecular Formula | C₂₈H₃₁D₅N₂O₅ | [Santa Cruz Biotechnology][8], [Pharmaffiliates][9] |

| Molecular Weight | 485.63 g/mol | [Santa Cruz Biotechnology][8], [Pharmaffiliates][9] |

| Appearance | Pale Yellow Thick Oil | [Pharmaffiliates][9] |

| Storage | 2-8°C Refrigerator | [Pharmaffiliates][9] |

Synthesis and Isotopic Labeling Rationale

The synthesis of Benazepril and its derivatives involves multi-step chemical processes.[10][11] A common route involves the coupling of a benzazepine intermediate, specifically (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-benzazepine-1-acetic acid tert-butyl ester, with a derivative of homophenylalanine.[10][12]

For the deuterated standard, the synthesis would utilize a deuterated starting material, such as d5-phenylalanine, which is then elaborated into the required ethyl (2R)-2-substituted-4-(phenyl-d5)butyrate intermediate before coupling.

Causality of Experimental Choice:

-

Tert-Butyl Ester Protection: The tert-butyl ester group serves as a protecting group for the carboxylic acid on the benzazepine nitrogen. This prevents unwanted side reactions during the coupling steps and can be selectively removed under acidic conditions later if needed.[11]

-

Phenyl-d5 Labeling: Placing the five deuterium atoms on the aromatic phenyl ring is critical. This ring is metabolically stable and the C-D bonds are not prone to exchange. Labeling at more labile positions, such as adjacent to carbonyls, could risk loss of the isotopic label, compromising quantitative accuracy.

Structural Elucidation and Analytical Characterization

Confirming the structure and purity of Benazepril tert-Butyl Ester-d5 requires a multi-faceted analytical approach. The primary techniques are Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Mass Spectrometry (MS)

Mass spectrometry is the cornerstone of analysis for isotopically labeled standards, used for both confirmation and quantification.

Expertise & Rationale: Electrospray Ionization (ESI) in positive mode is the preferred technique. The secondary amine within the Benazepril structure is readily protonated, forming a stable [M+H]⁺ ion, which leads to high sensitivity. High-resolution MS (HRMS), such as Time-of-Flight (TOF), is used to confirm the elemental composition by providing a highly accurate mass measurement.[13]

Expected Fragmentation: Tandem MS (MS/MS) is used to generate characteristic fragment ions for structural confirmation. The 5-dalton mass shift between the deuterated standard and any unlabeled analogue will be observed in both the parent ion and any fragments containing the phenyl-d5 group.

Caption: A plausible MS/MS fragmentation pathway for Benazepril tert-Butyl Ester-d5.

Protocol: LC-MS/MS Analysis

-

System: A high-performance liquid chromatograph coupled to a tandem quadrupole or Q-TOF mass spectrometer with an ESI source.

-

Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[13]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometry:

-

Mode: Positive Electrospray Ionization (ESI+).

-

Analysis: Monitor the Multiple Reaction Monitoring (MRM) transitions for the analyte and the internal standard. For Benazepril tert-Butyl Ester-d5, a potential transition would be m/z 486.3 → 356.2.

-

-

Validation: The system is self-validating by ensuring the retention time of the deuterated standard closely matches the unlabeled analyte and that the ratio of qualifier to quantifier ion transitions remains constant.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for unambiguous structure confirmation.

Expertise & Rationale: ¹H NMR is used to confirm the overall proton framework of the molecule. The most telling feature for Benazepril tert-Butyl Ester-d5 will be the significant reduction or complete absence of signals in the aromatic region (typically ~7.2 ppm) corresponding to the phenyl ring protons. The integration of the remaining signals should correspond to the proton count of the rest of the molecule. ¹³C NMR will show the carbon skeleton, and while deuterium coupling might cause minor changes in the phenyl carbon signals, the overall spectrum will match the expected structure.

Protocol: NMR Structural Confirmation

-

Sample Preparation: Dissolve ~5-10 mg of the substance in a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄).

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Experiments:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

(Optional) Run 2D NMR experiments like COSY and HSQC to confirm proton-proton and proton-carbon connectivities.

-

-

Data Analysis:

-

Confirm the absence of aromatic proton signals for the phenyl-d5 ring in the ¹H spectrum.

-

Verify that all other signals (e.g., ethyl ester, tert-butyl ester, benzazepine backbone) are present with correct chemical shifts, multiplicities, and integrations.

-

Confirm the expected number of carbon signals in the ¹³C spectrum.

-

Chromatographic Purity (HPLC)

HPLC is used to assess the purity of the standard and separate it from any potential impurities or related substances.

Expertise & Rationale: A reversed-phase HPLC method with UV detection is standard.[14][15][16] A C18 column is effective for retaining and separating Benazepril and its derivatives.[13][14][16] The UV detector is set to a wavelength where the molecule exhibits strong absorbance, typically around 240 nm, due to the aromatic chromophores.[14][16] The method must be stability-indicating, meaning it can resolve the main peak from any potential degradants.[16]

Sources

- 1. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benazepril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. What is the mechanism of Benazepril? [synapse.patsnap.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Benazepril tert-Butyl Ester-d5 | C28H36N2O5 | CID 71313623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents [patents.google.com]

- 11. newdrugapprovals.org [newdrugapprovals.org]

- 12. researchgate.net [researchgate.net]

- 13. Characterization of stress degradation products of benazepril by using sophisticated hyphenated techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. merckmillipore.com [merckmillipore.com]

- 15. tsijournals.com [tsijournals.com]

- 16. Stability indicating RP-HPLC method for simultaneous determination of amlodipine and benazepril hydrochloride from their combination drug product - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Benazepril tert-Butyl Ester-d5: The Gold Standard Internal Standard for Bioanalysis

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of Benazepril tert-Butyl Ester-d5, focusing on its physicochemical properties, its critical role in high-precision bioanalytical assays, and validated methodologies for its application. Designed for researchers, analytical scientists, and drug development professionals, this document elucidates the scientific principles and practical execution of quantitative analyses involving this stable isotope-labeled internal standard.

Introduction: The Need for Precision in Pharmacokinetics

Benazepril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used to manage hypertension and heart failure.[1] It is a prodrug that, after oral administration, is hydrolyzed by hepatic enzymes to its active metabolite, benazeprilat.[1] To accurately characterize the absorption, distribution, metabolism, and excretion (ADME) of benazepril, robust bioanalytical methods are required to quantify the drug and its metabolite in complex biological matrices like plasma.

The gold standard for such quantitative analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The accuracy of this technique hinges on its ability to correct for analyte loss during sample preparation and variations in instrument response. This is achieved by incorporating a stable isotope-labeled internal standard (SIL-IS), a compound that is chemically identical to the analyte but has a higher molecular weight due to the substitution of atoms with their heavier isotopes. Benazepril tert-Butyl Ester-d5 is a premier SIL-IS designed for the quantification of a protected form of benazepril.

Core Physicochemical Properties

The defining characteristic of an SIL-IS is its mass difference from the analyte, which allows the mass spectrometer to distinguish between them while ensuring they behave nearly identically during sample extraction and chromatography. The five deuterium atoms on the phenyl ring provide a clear +5 Da mass shift from its unlabeled counterpart.

| Property | Value | Source |

| Chemical Name | Benazepril tert-Butyl Ester-d5 | Pharmaffiliates[2] |

| Synonym | (3S)-3-[[(1S)-1-(Ethoxycarbonyl)-3-phenyl-d5-propyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid 1,1-Dimethylethyl Ester | Pharmaffiliates[2] |

| CAS Number | 1356010-96-2 | Santa Cruz Biotechnology[3] |

| Molecular Formula | C₂₈H₃₁D₅N₂O₅ | Santa Cruz Biotechnology[3] |

| Molecular Weight | 485.63 g/mol | Santa Cruz Biotechnology[3], Pharmaffiliates[2] |

| Appearance | Pale Yellow Thick Oil | Pharmaffiliates[2], Biomall[4] |

| Solubility | Chloroform, Dichloromethane | Biomall[4] |

The Principle of Isotope Dilution Mass Spectrometry

The use of Benazepril tert-Butyl Ester-d5 is rooted in the principle of isotope dilution. This method relies on the fact that the SIL-IS and the native analyte exhibit identical chemical and physical behavior during extraction and chromatographic separation. Any loss of analyte during these steps will be accompanied by a proportional loss of the SIL-IS.

Because the two compounds co-elute but are differentiated by their mass-to-charge ratio (m/z) in the mass spectrometer, the ratio of their peak areas remains constant regardless of sample loss. By creating a calibration curve using known concentrations of the analyte and a fixed concentration of the SIL-IS, the concentration of the analyte in an unknown sample can be determined with exceptional accuracy and precision.

Validated Bioanalytical Protocol: LC-MS/MS Quantification

While specific methods for Benazepril tert-Butyl Ester-d5 are proprietary, a robust LC-MS/MS method can be established based on published methods for benazepril and its active metabolite, benazeprilat.[5][6] This protocol serves as a validated template for implementation in a research or clinical setting.

Sample Preparation: Solid-Phase Extraction (SPE)

Causality: SPE is chosen over simpler methods like protein precipitation because it provides a much cleaner extract.[5] By removing phospholipids and other matrix components, SPE minimizes ion suppression, a phenomenon where matrix components interfere with the ionization of the analyte in the MS source, leading to inaccurate results. A clean sample is crucial for achieving a low limit of quantitation (LLOQ).

Step-by-Step Protocol:

-

Sample Aliquoting: Pipette 100 µL of human plasma (or other biological matrix) into a 1.5 mL polypropylene tube.

-

Internal Standard Spiking: Add 10 µL of Benazepril tert-Butyl Ester-d5 working solution (e.g., 100 ng/mL in methanol) to all samples except the "double blank" (a matrix sample with no analyte or IS). Add 10 µL of methanol to the double blank.

-

Vortexing: Vortex the samples for 30 seconds to ensure homogeneity.

-

SPE Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

-

Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex thoroughly.

-

Injection: Transfer the sample to an autosampler vial for injection into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

Causality: A C18 column is a standard choice for reversed-phase chromatography of moderately nonpolar molecules like benazepril.[5] The gradient elution, starting with a high aqueous content and ramping up the organic solvent (acetonitrile), ensures that polar interferences are washed away early while providing good peak shape and retention for the analyte. The use of formic acid in the mobile phase aids in the protonation of the analyte, which is essential for positive mode electrospray ionization (ESI+).

Instrumentation:

-

LC System: Agilent 1200 Series HPLC or equivalent.

-

Mass Spectrometer: Agilent 6410 Triple Quadrupole LC/MS or equivalent.[5]

-

Ion Source: Electrospray Ionization (ESI), Positive Mode.

LC Parameters:

| Parameter | Setting |

|---|---|

| Column | C18, 150 mm x 4.6 mm, 5 µm[5] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.8 mL/min |

| Gradient | 30% B to 90% B over 5 min, hold for 2 min, return to 30% B |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

MS/MS Parameters (MRM): Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. A precursor ion (Q1) is selected and fragmented, and a specific product ion (Q3) is monitored. This transition is unique to the molecule of interest.

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |

| Benazepril | 425.2 | 351.2 |

| Benazepril tert-Butyl Ester | 481.3 | 351.2 |

| Benazepril tert-Butyl Ester-d5 (IS) | 486.3 | 356.2 |

Note: The exact m/z values for Benazepril tert-Butyl Ester and its d5 variant are predicted based on their structures and common fragmentation patterns of the core benazepril molecule. The transition for benazepril itself is well-documented.[1]

System Validation and Trustworthiness

A protocol is only trustworthy if it is validated. The method must be assessed according to regulatory guidelines (e.g., FDA, EMA) to ensure it is fit for purpose.

-

Selectivity: The method must differentiate the analyte and IS from endogenous matrix components. This is confirmed by analyzing blank matrix samples from multiple sources.

-

Linearity: The calibration curve should be linear over the expected concentration range, typically demonstrated by a correlation coefficient (r²) > 0.99.[5]

-

Accuracy and Precision: Determined by analyzing Quality Control (QC) samples at low, medium, and high concentrations. Accuracy should be within ±15% (±20% at LLOQ) of the nominal value, and precision (%RSD) should not exceed 15% (20% at LLOQ).[7]

-

Matrix Effect: Assesses the degree of ion suppression or enhancement caused by the biological matrix.

-

Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Conclusion

The molecular weight of Benazepril tert-Butyl Ester-d5 (485.63 g/mol ) is the foundational property that enables its function as a high-fidelity internal standard. Its design, incorporating a +5 Da mass shift, allows for precise and accurate quantification of its corresponding analyte in complex biological fluids using isotope dilution mass spectrometry. The implementation of a validated workflow, from robust sample preparation to selective LC-MS/MS detection, ensures the generation of reliable pharmacokinetic data essential for drug development and clinical research. This technical guide provides the scientific rationale and a practical framework for the successful application of this critical analytical tool.

References

-

ResearchGate. (2025). Quantitative determination of benazepril and benazeprilat in human plasma by gas chromatography-mass spectrometry using automated 96-well disk plate solid-phase extraction for sample preparation. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Benazepril tert-Butyl Ester-d5. PubChem Compound Database. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Benazepril. PubChem Compound Database. Available at: [Link]

-

Analytical Chemistry: An Indian Journal. (n.d.). A stability indicating RP-HPLC method for simultaneous determination of benazepril, benazeprilat and amlodipine in bulk powder and pharmaceutical dosage form. Available at: [Link]

-

Longdom Publishing SL. (n.d.). Stability Indicating LC Method for the Estimation of Benazepril HCl and Hydrochlorthiazide in Pharmaceutical Dosage Form. Available at: [Link]

-

Pharmaffiliates. (n.d.). Benazepril tert-Butyl Ester-d5. Available at: [Link]

Sources

A Technical Guide to the Synthesis of Benazepril tert-Butyl Ester-d5: A Stable Isotope-Labeled Internal Standard for Bioanalytical Studies

Abstract

This technical guide provides a comprehensive, in-depth methodology for the synthesis of Benazepril tert-Butyl Ester-d5. Benazepril is a potent angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the treatment of hypertension. The development of robust bioanalytical methods for quantifying benazepril and its active metabolite, benazeprilat, in biological matrices is crucial for pharmacokinetic and clinical studies. Stable isotope-labeled internal standards are indispensable for achieving high accuracy and precision in quantitative mass spectrometry.[1][2] This document details a strategic synthetic route for Benazepril tert-Butyl Ester-d5, designed for use as an internal standard, explaining the causal chemistry behind each step and providing detailed, actionable protocols for researchers and drug development professionals.

Introduction: The Imperative for a High-Purity Internal Standard

Benazepril: A Key Angiotensin-Converting Enzyme (ACE) Inhibitor

Benazepril is a prodrug that, after oral administration, is metabolized by hepatic esterases to its active form, benazeprilat.[3] Benazeprilat inhibits ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II, thereby lowering blood pressure.[3] Given its therapeutic importance, the ability to accurately measure its concentration in plasma is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

The Critical Role of Stable Isotope-Labeled Internal Standards in LC-MS/MS Bioanalysis

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for bioanalysis due to its sensitivity and selectivity.[4] However, the accuracy of LC-MS quantification can be compromised by variations during sample preparation and by matrix effects, where co-eluting substances suppress or enhance the ionization of the analyte.[4][5] An ideal internal standard (IS) is a compound with physicochemical properties nearly identical to the analyte.[5] Stable isotope-labeled (SIL) internal standards are considered the most effective because they co-elute with the analyte and experience similar ionization effects, yet are distinguishable by their mass difference.[5] Adding a known quantity of a SIL-IS to every sample allows for the correction of analytical variability, ensuring reliable and reproducible results.[1][4][6]

Rationale for d5-Labeling Strategy

The "d5" designation in Benazepril tert-Butyl Ester-d5 signifies the replacement of five hydrogen (protium) atoms with deuterium on the phenyl ring of the homophenylalanine moiety. This specific labeling strategy offers two key advantages:

-

Metabolic Stability: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Placing the deuterium labels on the aromatic ring, a site not typically susceptible to metabolic cleavage for this molecule, ensures the isotopic label is not lost during biological processing. This preserves the mass difference between the analyte and the internal standard.[7][]

-

Sufficient Mass Shift: A 5 Dalton mass difference provides a clear separation from the unlabeled analyte's mass spectrum and its natural isotopic abundance peaks, preventing cross-signal interference and ensuring unambiguous detection.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of Benazepril tert-Butyl Ester-d5 is approached via a convergent strategy, which involves the synthesis of two key fragments that are later combined. This approach enhances efficiency and simplifies purification.

The core logic is to couple a deuterated chiral amino acid derivative with the benzazepinone backbone. The retrosynthesis disconnects the target molecule at the secondary amine bond, yielding two primary intermediates:

-

Intermediate A: (3S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid tert-butyl ester. This chiral lactam provides the core structure of Benazepril.

-

Intermediate B-d5: Ethyl 2-oxo-4-(phenyl-d5)butanoate. This keto-ester contains the stable deuterium label.

The forward synthesis involves the reductive amination of Intermediate A with Intermediate B-d5. This method is a robust and widely used strategy for forming C-N bonds and is documented in various syntheses of Benazepril itself.

Sources

- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 2. nebiolab.com [nebiolab.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. bioscientia.de [bioscientia.de]

Decoding the Certificate of Analysis: A Technical Guide to Benazepril tert-Butyl Ester-d5 for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Isotopically Labeled Standards in Pharmaceutical Analysis

In the landscape of pharmaceutical development and bioanalysis, precision and accuracy are paramount. The quantification of active pharmaceutical ingredients (APIs) and their metabolites in complex biological matrices demands robust analytical methodologies. Benazepril, an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the treatment of hypertension, is no exception.[1] To achieve the highest level of accuracy in pharmacokinetic, bioequivalence, and metabolism studies of Benazepril, stable isotopically labeled internal standards are indispensable. This guide focuses on Benazepril tert-Butyl Ester-d5, a deuterated analog of a Benazepril precursor, and provides an in-depth exploration of its Certificate of Analysis (CoA).

Benazepril tert-Butyl Ester serves as a key intermediate in several synthesis routes of Benazepril.[2] Its deuterated form, Benazepril tert-Butyl Ester-d5, is an ideal internal standard for mass spectrometry-based assays. The five deuterium atoms on the phenyl ring create a distinct mass shift from the unlabeled analyte, ensuring that the internal standard can be clearly distinguished from the endogenous compound while maintaining nearly identical chemical and physical properties. This co-elution and similar ionization efficiency in liquid chromatography-mass spectrometry (LC-MS) analysis allows for the correction of variability during sample preparation and instrument analysis, leading to highly reliable quantitative results.

This technical guide, written from the perspective of a Senior Application Scientist, will deconstruct the essential components of a typical Certificate of Analysis for Benazepril tert-Butyl Ester-d5. We will delve into the causality behind the analytical techniques employed, the interpretation of the data presented, and the practical application of this knowledge in a research setting. Our aim is to equip you with the expertise to critically evaluate and effectively utilize this crucial analytical standard.

The Anatomy of a Certificate of Analysis: A Self-Validating System

A Certificate of Analysis is more than a mere specification sheet; it is a testament to the identity, purity, and quality of a reference standard. For a high-purity, isotopically labeled compound like Benazepril tert-Butyl Ester-d5, the CoA is the foundation of trustworthy and reproducible research. Each section of the CoA is interconnected, forming a self-validating system that provides a comprehensive characterization of the material.

Part 1: Identification and Chemical Properties

The initial section of any CoA establishes the fundamental identity of the compound. This is crucial for ensuring that the correct material is being used and for understanding its basic chemical characteristics.

| Parameter | Typical Specification | Significance and Scientific Rationale |

| Chemical Name | (3S)-3-[[(1S)-1-(Ethoxycarbonyl)-3-(phenyl-d5)propyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid 1,1-Dimethylethyl Ester | The unambiguous IUPAC name provides the precise chemical structure, including stereochemistry, which is critical for biological activity. |

| CAS Number | 1356010-96-2[3] | A unique numerical identifier assigned by the Chemical Abstracts Service, ensuring global identification of the substance. |

| Molecular Formula | C₂₈H₃₁D₅N₂O₅[3] | Confirms the elemental composition and the presence of five deuterium atoms. |

| Molecular Weight | 485.63 g/mol [3][4] | The increased molecular weight compared to the unlabeled analog (480.6 g/mol ) is a direct consequence of the deuterium labeling.[5] |

| Appearance | Pale Yellow Thick Oil[3] | A qualitative descriptor of the physical state, which can be a first indicator of potential degradation or contamination if it deviates from the norm. |

| Storage Conditions | 2-8°C Refrigerator[3] | Essential for maintaining the stability and integrity of the compound over time. |

Part 2: Purity and Assay – The Quantitative Core

This section provides the quantitative data that underpins the reliability of the standard. The methods used are chosen for their specificity, accuracy, and precision.

| Analysis | Method | Typical Specification | Rationale and Interpretation |

| Purity (Chromatographic) | HPLC-UV | ≥ 98.0% | High-Performance Liquid Chromatography with UV detection is the gold standard for assessing the purity of organic molecules.[6] The percentage purity reflects the proportion of the target compound relative to any impurities. A high purity value is essential to avoid interference from related substances in the analytical assay. |

| Isotopic Enrichment | LC-MS | ≥ 99% d₅ | This is a critical parameter for a deuterated standard. It is determined by mass spectrometry and indicates the percentage of the compound that is the desired d₅ isotopologue. High isotopic enrichment minimizes cross-talk with the unlabeled analyte's mass channels, ensuring accurate quantification. |

| Chemical Identity | ¹H NMR, ¹³C NMR, MS | Conforms to Structure | Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, confirming the connectivity of atoms and the positions of the deuterium labels (indicated by the absence of proton signals in the phenyl region in ¹H NMR). Mass Spectrometry (MS) confirms the molecular weight and provides fragmentation patterns that are characteristic of the molecule. |

| Assay (Quantitative) | qNMR or Mass Balance | 95.0% - 105.0% | The assay provides the certified concentration of the analyte in the reference material. Quantitative NMR (qNMR) is an absolute method that determines concentration by comparing the integral of an analyte's signal to that of a certified reference material. The mass balance approach calculates the assay by subtracting the percentages of all impurities (e.g., water, residual solvents, non-volatile residues) from 100%. |

| Water Content | Karl Fischer Titration | ≤ 1.0% | Water can affect the accurate weighing of the standard and can also promote degradation. Karl Fischer titration is a highly sensitive method for quantifying water content. |

| Residual Solvents | GC-HS | As per ICH Q3C | Gas Chromatography with Headspace analysis is used to identify and quantify any residual solvents from the synthesis and purification processes.[7][8] The limits are typically set by the International Council for Harmonisation (ICH) guidelines to ensure they do not interfere with the analysis or pose a safety risk. |

Experimental Protocols: Verification and Application in the Laboratory

The data on a CoA should not be taken for granted. Prudent scientific practice involves the in-house verification of key parameters and the development of robust analytical methods for the intended application.

Protocol 1: Identity and Purity Verification by LC-MS

This protocol outlines a general procedure for confirming the identity and assessing the purity of a new lot of Benazepril tert-Butyl Ester-d5.

Objective: To verify the molecular weight and chromatographic purity of the standard.

Materials:

-

Benazepril tert-Butyl Ester-d5 standard

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid

-

A high-resolution mass spectrometer coupled to an HPLC system (e.g., Q-TOF or Orbitrap)

Procedure:

-

Standard Preparation: Prepare a 1 mg/mL stock solution of Benazepril tert-Butyl Ester-d5 in methanol. From this, prepare a working solution of 1 µg/mL in 50:50 acetonitrile:water.

-

Chromatographic Conditions:

-

Column: C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Start at 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Mass Range: m/z 100-1000

-

Data Acquisition: Full scan mode

-

-

Data Analysis:

-

Confirm the presence of the [M+H]⁺ ion at m/z 486.6.

-

Integrate the peak area of the main peak in the total ion chromatogram to determine the chromatographic purity.

-

Protocol 2: Development of a Quantitative LC-MS/MS Method for Benazepril

This protocol describes the steps to develop a robust method for quantifying Benazepril in a biological matrix using Benazepril tert-Butyl Ester-d5 as an internal standard.

Objective: To establish a sensitive and specific LC-MS/MS method for the bioanalysis of Benazepril.

Procedure:

-

Tuning and Optimization: Infuse separate solutions of Benazepril and Benazepril tert-Butyl Ester-d5 into the mass spectrometer to optimize the precursor and product ions for Selected Reaction Monitoring (SRM).

-

Benazepril: Q1 (m/z 425.2) -> Q3 (e.g., m/z 234.1, 91.1)

-

Benazepril tert-Butyl Ester-d5 (after hydrolysis to Benazepril-d5): Q1 (m/z 430.2) -> Q3 (e.g., m/z 234.1, 96.1)

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 20 µL of the internal standard working solution (Benazepril tert-Butyl Ester-d5).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

-

Reconstitute in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis: Use the chromatographic conditions from Protocol 1, with the mass spectrometer operating in SRM mode using the optimized transitions.

-

Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of Benazepril into the blank biological matrix. Process these standards alongside the unknown samples.

-

Quantification: Calculate the peak area ratio of the analyte to the internal standard. Plot this ratio against the nominal concentration of the calibration standards to generate a calibration curve. Determine the concentration of Benazepril in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Logic

Diagrams can effectively illustrate the relationships between different stages of analysis and the logic behind the experimental design.

Caption: Bioanalytical method workflow using an internal standard.

Conclusion: From Certificate to Confidence

The Certificate of Analysis for Benazepril tert-Butyl Ester-d5 is not merely a document of compliance; it is the cornerstone of high-quality analytical science. By understanding the scientific principles behind each test and the significance of the resulting data, researchers can proceed with confidence, knowing that their quantitative results are built on a foundation of accuracy and reliability. This guide has aimed to provide the in-depth perspective of a seasoned scientist, transforming the CoA from a static document into a dynamic tool for experimental design and data interpretation. The ultimate goal is to empower researchers to generate data that is not only scientifically sound but also contributes to the development of safer and more effective medicines.

References

- USP Method Benazepril RS - Merck Millipore. This document outlines the United States Pharmacopeia (USP) method for the analysis of Benazepril and its related compounds, providing detailed chromatographic conditions and system suitability requirements.

- Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents (CN110835319A). This patent describes various synthetic routes for Benazepril hydrochloride, including those involving the tert-butyl ester intermediate.

- Benazepril tert-Butyl Ester-d5 - Pharmaffiliates. A product page from a supplier of pharmaceutical standards, providing key chemical and physical properties of the deuterated compound.

- New process for preparing benazepril precursor - ResearchGate. This publication details a synthesis process for the tert-butyl ester precursor of Benazepril and its characterization by IR and NMR.

- Benazepril tert-Butyl Ester - LGC Standards. A product page for the non-labeled compound, stating that their reference standards are manufactured under ISO/IEC 17025 and accompanied by an extensive Certificate of Analysis.

- BENAZEPRIL HYDROCHLORIDE SYNTHESIS AND REVIEW - New Drug Approvals. This article provides a comprehensive review of the synthesis of Benazepril, highlighting the role of the t-butyl ester intermediate.

- Benazepril Hydrochloride - USP. The official monograph for Benazepril Hydrochloride from the United States Pharmacopeia, detailing identification, assay, and impurity testing procedures.

- Benazepril Categorised Product List - CLEARSYNTH. A supplier page listing various Benazepril-related compounds, including stable isotopes and impurities.

- Benazepril tert-Butyl Ester-d5 - PubChem. A database entry from the National Institutes of Health (NIH) providing comprehensive chemical information and properties for the compound.

- Benazepril hydrochloride Pharmaceutical Secondary Standard; Certified Reference Material. This product information highlights the traceability of secondary standards to primary USP and EP standards and their qualification as Certified Reference Materials.

- Benazepril - StatPearls - NCBI Bookshelf. A clinical overview of Benazepril, its indications, mechanism of action, and administration.

Sources

- 1. Benazepril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Benazepril tert-Butyl Ester-d5 | C28H36N2O5 | CID 71313623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benazepril tert-Butyl Ester | LGC Standards [lgcstandards.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Navigating the Safety Landscape of Benazepril tert-Butyl Ester-d5: A Technical Guide for Researchers

This guide provides an in-depth exploration of the safety, handling, and toxicological considerations for Benazepril tert-Butyl Ester-d5, a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor, benazepril. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard safety data sheet (SDS) to offer a comprehensive understanding of the compound's characteristics, ensuring its safe and effective use in a laboratory setting.

Introduction: Understanding the Compound

Benazepril tert-Butyl Ester-d5 is a labeled, protected form of benazepril, a prodrug that is converted in the body to its active metabolite, benazeprilat.[1] The introduction of deuterium atoms (d5) makes it a valuable tool in pharmacokinetic and metabolic studies, allowing researchers to trace and quantify the drug's behavior in biological systems. The tert-butyl ester group serves as a protecting group for the carboxylic acid, which is cleaved to yield the active form.

Chemical and Physical Identity

A precise understanding of the compound's properties is the foundation of safe handling.

| Property | Value | Source |

| Chemical Name | (3S)-3-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid 1,1-Dimethylethyl Ester-d5 | [2] |

| CAS Number | 1356010-96-2 | [2][3] |

| Molecular Formula | C28H31D5N2O5 | [2][4] |

| Molecular Weight | 485.63 g/mol | [2][3][4] |

| Appearance | Pale Yellow Thick Oil | [2] |

Hazard Identification and Toxicological Profile

The primary hazard associated with Benazepril and its derivatives stems from their pharmacological activity as ACE inhibitors. While specific toxicological data for the d5-ester is limited, the profile of Benazepril Hydrochloride offers critical insights.

Key Hazard:

-

Reproductive Toxicity: Benazepril hydrochloride is suspected of damaging fertility or the unborn child (Category 2 Reproductive Toxicity). Due to the structural similarity, Benazepril tert-Butyl Ester-d5 should be treated with the same level of caution.

Routes of Exposure and Symptoms:

-

Inhalation: May cause respiratory tract irritation.

-

Skin Contact: May cause skin irritation.

-

Eye Contact: May cause eye irritation.

-

Ingestion: As an ACE inhibitor, ingestion can lead to hypotension (low blood pressure).

Safe Handling and Storage Protocols

A systematic approach to handling and storage is essential to minimize exposure and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

The following diagram outlines the recommended PPE for handling Benazepril tert-Butyl Ester-d5.

Caption: Recommended Personal Protective Equipment for handling Benazepril tert-Butyl Ester-d5.

Handling Procedures

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5]

-

Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[5][6]

-

Hygiene: Wash hands thoroughly after handling.[5]

Storage

-

Temperature: Store in a refrigerator at 2-8°C.[2]

-

Container: Keep the container tightly closed in a dry and well-ventilated place.

-

Security: For potent compounds, consider storing in a locked cabinet. The SDS for the parent compound suggests storing it locked up.

Emergency Procedures

In the event of accidental exposure or release, the following steps should be taken immediately.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Rinse the affected skin area with plenty of water.[5] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5] |

Accidental Release Measures

The following workflow illustrates the appropriate response to a spill.

Caption: Step-by-step workflow for responding to an accidental spill.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. It is recommended to consult with a licensed professional waste disposal service to ensure proper disposal.

Conclusion

Benazepril tert-Butyl Ester-d5 is a valuable research tool that requires careful handling due to its physiological activity and potential reproductive toxicity. By adhering to the protocols outlined in this guide, researchers can mitigate risks and ensure a safe laboratory environment. The principles of good laboratory practice, including the consistent use of appropriate personal protective equipment and engineering controls, are paramount.

References

-

Pharmaffiliates. Benazepril tert-Butyl Ester-d5. [Link]

-

PubChem. Benazepril tert-Butyl Ester-d5. National Institutes of Health. [Link]

-

PubChem. Benazepril. National Institutes of Health. [Link]

-

Biotech Hub Africa. Benazepril tert-Butyl Ester-d5 10 mg. [Link]

Sources

- 1. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Benazepril tert-Butyl Ester-d5 | C28H36N2O5 | CID 71313623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

Introduction: The Role of Deuterated Internal Standards in Benazepril Bioanalysis

An In-Depth Technical Guide to the Procurement and Application of Deuterated Benazepril Internal Standards for Bioanalytical Research